Potassium 4-nitrobenzoate

Description

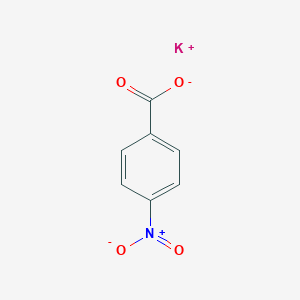

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.K/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBKSBKMELRIKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435871 | |

| Record name | Potassium 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15922-01-7 | |

| Record name | Potassium 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Potassium 4 Nitrobenzoate Systems

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction stands as a definitive method for elucidating the precise atomic arrangement within a crystalline solid. For potassium 4-nitrobenzoate (B1230335) and its derivatives, this technique has unveiled detailed information about their crystal structures, including the lattice type, molecular conformation, and the complex network of non-covalent interactions that dictate the supramolecular assembly.

The crystallographic parameters of various salts of 4-nitrobenzoic acid have been determined with high precision. For instance, a complex of 4-aminopyridinium (B8673708) 4-nitrobenzoate with 4-nitrobenzoic acid was found to crystallize in the triclinic system with the space group P-1. The unit cell dimensions for this particular system were reported as a = 6.4561 (1) Å, b = 6.8598 (1) Å, and c = 20.9055 (3) Å, with angles α = 85.826 (1)°, β = 87.975 (1)°, and γ = 86.188 (1)°. Another example, creatininium 4-nitrobenzoate, crystallizes in the orthorhombic crystal system with the non-centrosymmetric space group P212121. scribd.com Its unit cell parameters are a = 5.747 (3) Å, b = 9.092 (2) Å, and c = 24.148 (6) Å. scribd.com These parameters are fundamental in defining the basic repeating unit of the crystal lattice.

Table 1: Crystallographic Data for Selected 4-Nitrobenzoate Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 4-Aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid | Triclinic | P-1 | 6.4561(1) | 6.8598(1) | 20.9055(3) | 85.826(1) | 87.975(1) | 86.188(1) | 920.92(2) | 2 |

| Creatininium 4-nitrobenzoate scribd.com | Orthorhombic | P212121 | 5.747(3) | 9.092(2) | 24.148(6) | 90 | 90 | 90 | 1261.8(8) | 4 |

| 2-Methylimidazolium 4-nitrobenzoate 4-nitrobenzoic acid researchgate.net | Triclinic | P-1 | 8.800(6) | 9.081(6) | 10.565(7) | 75.058(9) | 83.143(8) | 61.722(8) | 718.3(8) | 1 |

The conformation of the 4-nitrobenzoate anion is a key feature revealed by X-ray diffraction. Generally, the carboxylate and nitro groups are nearly coplanar with the benzene (B151609) ring, though slight deviations can occur to accommodate crystal packing forces. iucr.org For example, in a manganese(II) complex of 4-nitrobenzoate, the phenyl carboxylates are noted to be almost planar, a conformation associated with low energy. iucr.org Any deviation from this planarity, which would increase the system's energy, can be offset by more efficient crystal packing in the solid state. iucr.org

Hydrogen bonds are a dominant force in the crystal engineering of 4-nitrobenzoate salts. researchgate.net These interactions, particularly the strong charge-assisted hydrogen bonds between ions, play a crucial role in the self-assembly of molecules during crystallization. researchgate.net In various organic salts of 4-nitrobenzoic acid, N-H···O and O-H···O hydrogen bonds are the primary interactions that hold the ionic building blocks together, often forming chain-like or layered supramolecular structures. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the 4-nitrobenzoate moieties are also observed. researchgate.net These interactions, where the electron-rich π systems of adjacent rings overlap, contribute to the stabilization of the crystal structure. For example, in some 4-nitrobenzoate salts, an interplanar separation indicative of π-π stacking is present. researchgate.net In a manganese(II) 4-nitrobenzoate complex, the crystal packing is further consolidated by C-H···O and C-H···π interactions. iucr.org

The formation of acid salts, where a proton is shared between two carboxylate groups, is a known phenomenon for carboxylic acids. In the case of potassium hydrogen bis((E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetate), a related system, the asymmetric unit contains one molecule of the acid and one molecule of its potassium salt. nih.gov These two units share a hydrogen atom between their carboxyl groups. nih.gov The potassium ion in this structure is octahedrally coordinated by six oxygen atoms, and these distorted octahedra share edges to form chains. nih.gov A similar principle would apply to potassium hydrogen di-p-nitrobenzoate, where a proton would be symmetrically or asymmetrically shared between two 4-nitrobenzoate anions, held together by a strong hydrogen bond, with the potassium ion providing charge balance.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. The vibrational modes of potassium 4-nitrobenzoate have been studied to confirm its structure and understand the electronic effects of the nitro and carboxylate groups.

The vibrational spectra of 4-nitrobenzoate systems are characterized by distinct bands corresponding to the vibrations of the nitro group, the carboxylate group, and the benzene ring.

The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the infrared spectrum. For instance, the nitro stretch is reported to appear around 1520 cm⁻¹. The carboxylate group (COO⁻) exhibits strong characteristic absorptions for its asymmetric and symmetric stretching modes. The deprotonation of the carboxylic acid to form the carboxylate anion leads to significant shifts in these vibrational frequencies.

The benzene ring gives rise to several characteristic vibrations, including C-C stretching, C-H stretching, and in-plane and out-of-plane bending modes. The 1,4-disubstituted pattern of the benzene ring in 4-nitrobenzoate results in specific vibrational signatures. For example, the in-plane and out-of-plane deformations of the benzene ring are typically found in the regions of 650-615 cm⁻¹ and 520-445 cm⁻¹, respectively. scribd.com A weak intensity peak around 630 cm⁻¹ in both IR and Raman spectra has been assigned to the benzene ring's in-plane deformation. scribd.com

Table 2: Selected Vibrational Frequencies for 4-Nitrobenzoate Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| NO₂ Asymmetric Stretch | ~1520 | |

| NO₂ Symmetric Stretch | ~1350 | |

| COO⁻ Asymmetric Stretch | ~1600 | |

| COO⁻ Symmetric Stretch | ~1400 | |

| C-C Ring Stretching | ~1453 (Raman) | scribd.com |

| Benzene Ring In-plane Deformation | 615 - 650 | scribd.com |

| Benzene Ring Out-of-plane Deformation | 445 - 520 | scribd.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical technique for confirming the molecular structure and assessing the purity of this compound. researchgate.net

The ¹H NMR and ¹³C NMR spectra of 4-nitrobenzoate are characteristic of a 1,4-disubstituted (para-substituted) aromatic ring.

In the ¹H NMR spectrum, the aromatic region typically displays two distinct signals, each appearing as a doublet. These signals correspond to the two sets of chemically non-equivalent protons on the benzene ring. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a lower field (higher ppm value) compared to the protons ortho to the carboxylate group. In a related compound, methyl 4-nitrobenzoate, these aromatic protons appear as a multiplet between δ 8.13 and 8.26 ppm. rsc.org

The ¹³C NMR spectrum shows distinct signals for each chemically unique carbon atom. The carbon of the carboxylate group (C=O) is typically found in the range of δ 165-172 ppm. rsc.orgnih.gov The aromatic carbons also show characteristic shifts, with the carbon attached to the nitro group being significantly deshielded. For methyl 4-nitrobenzoate, the aromatic carbons appear at δ 150.5, 135.4, 130.6, and 123.5 ppm. rsc.org

Table 2: Representative NMR Chemical Shifts (δ) for 4-Nitrobenzoate Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Reference |

| ¹H | Aromatic (H ortho to -NO₂) | ~8.1-8.3 | rsc.org |

| ¹H | Aromatic (H ortho to -COO⁻) | ~7.9-8.1 | nih.gov |

| ¹³C | Carboxylate (-COO⁻) | ~165-172 | rsc.orgnih.gov |

| ¹³C | Aromatic (C-NO₂) | ~150 | rsc.org |

| ¹³C | Aromatic (C-COO⁻) | ~135 | rsc.org |

| ¹³C | Aromatic (CH) | ~123-131 | rsc.orgnih.gov |

Note: Exact chemical shifts can vary based on the cation, solvent, and concentration.

NMR spectroscopy is a definitive tool for confirming the molecular structure of this compound. researchgate.net The ¹H NMR spectrum confirms the para-substitution pattern of the benzene ring. The presence of two doublets, each integrating to two protons, is consistent with an AA'BB' spin system characteristic of a 1,4-disubstituted ring. The coupling constants between the adjacent aromatic protons further validate this arrangement. The absence of signals from other organic species across the spectrum serves as a strong indicator of the compound's purity. researchgate.net

Similarly, the ¹³C NMR spectrum confirms the molecular structure by showing the expected number of carbon signals corresponding to the chemically distinct carbon atoms in the molecule: one for the carboxylate carbon, and four for the aromatic carbons (two protonated, two quaternary). nih.gov The specific chemical shifts of these carbons are indicative of their chemical environment, distinguishing, for example, the carbon attached to the nitro group from the one bonded to the carboxylate group. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the this compound molecule.

The UV-Vis absorption spectrum of compounds containing the 4-nitrobenzoate moiety is characterized by strong absorptions in the ultraviolet region. These absorptions are due to electronic transitions within the molecule. For the closely related 4-nitrophenolate (B89219) ion, a strong absorption peak is observed around 400 nm, which is attributed to the formation of the phenolate. researchgate.netresearchgate.net For nitrobenzaldehyde isomers, strong absorptions attributed to π-π* transitions are observed around 250 nm, with weaker n-π* transitions appearing at higher wavelengths (~350 nm). uni-muenchen.de

The optical band gap (Eg) of a material can be determined from its UV-Vis absorption spectrum using a Tauc plot. youtube.com This method involves plotting (αhν)γ versus photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and the exponent γ denotes the nature of the electronic transition (γ = 2 for a direct allowed transition and 1/2 for an indirect allowed transition). youtube.com By extrapolating the linear portion of the Tauc plot to the energy axis, the optical band gap of the material can be estimated. youtube.com

Table 3: Typical Electronic Transitions for 4-Nitrobenzoate and Related Chromophores

| Wavelength Range (nm) | Energy Range (eV) | Type of Transition |

| ~350-400 | ~3.1-3.5 | n → π |

| ~300 | ~4.1 | π → π (Arene) |

| ~250 | ~5.0 | π → π* (Benzene + Nitro Group) |

Reference for transition types: uni-muenchen.de

The electronic spectrum of this compound is heavily influenced by intramolecular charge transfer (ICT). researchgate.net The molecule contains an electron-donating group (the carboxylate, -COO⁻) and a powerful electron-withdrawing group (the nitro group, -NO₂) at opposite ends of a π-conjugated system (the benzene ring).

This arrangement facilitates a significant charge transfer from the electron-rich part of the molecule (benzene ring and carboxylate) to the electron-deficient nitro group upon photoexcitation. osti.gov The strong absorption band observed around 250 nm is assigned to a π-π* transition that has considerable ICT character. uni-muenchen.de This ICT is responsible for the microscopic optical properties of materials containing the 4-nitrobenzoate moiety. researchgate.net In more complex systems, such as rhenium-azine complexes with a 4-nitrobenzoate ligand, photochemical and radiolytic studies have shown that charge can be transferred between different parts of the molecule, including from coordinated azine radicals to the 4-nitrobenzoate ligand and vice versa, on a microsecond timescale. osti.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different types of atomic contacts.

Quantitative Assessment of Intermolecular Contacts within Crystal Lattices

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of the intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). Different types of interactions appear as distinct patterns on the fingerprint plot, and the relative area of these patterns corresponds to the proportion of that type of contact on the molecular surface.

For instance, in the analysis of creatininium 4-nitrobenzoate, a compound containing the 4-nitrobenzoate anion, the contribution of various intermolecular interactions to the stabilization of the crystal structure has been quantified. scribd.com The following table summarizes the percentage contributions of the most significant intermolecular contacts found in the crystal structures of compounds containing the 4-nitrobenzoate moiety. While this data is from related compounds, it provides a strong indication of the expected interactions in a this compound crystal lattice.

| Intermolecular Contact | Percentage Contribution (%) in Creatininium 4-nitrobenzoate scribd.com | Percentage Contribution (%) in 2-(4-nitrophenyl)-2-oxoethyl benzoate (B1203000) iucr.org |

|---|---|---|

| H···H | 33.9 | 29.7 |

| O···H / H···O | 36.9 (19.8 + 17.1) | 35.9 |

| C···H / H···C | Data not specified | 14.7 |

| C···C | Data not specified | 10.3 |

Prediction of Dominant Intermolecular Interactions (e.g., O···H/H···O, C···H/C···O)

Based on the functional groups present in the 4-nitrobenzoate anion—namely the carboxylate and nitro groups—and the quantitative data from related crystal structures, the dominant intermolecular interactions can be predicted.

The most prominent interactions are expected to be O···H/H···O contacts, which is a hallmark of hydrogen bonding and other close oxygen-hydrogen interactions. scribd.comiucr.org In the crystal lattice, the oxygen atoms of the carboxylate and nitro groups act as hydrogen bond acceptors, while hydrogen atoms from neighboring molecules act as donors. The fingerprint plots for these interactions typically show sharp, spike-like features, indicating their directional and relatively strong nature.

Interactions involving carbon atoms, such as C···H/H···C and C···O/O···C, also play a role in stabilizing the crystal structure. iucr.org C···H interactions are a form of weak hydrogen bonding, while C···O contacts can be considered as a type of van der Waals or weak electrostatic interaction. The presence of the aromatic ring also allows for potential π-π stacking interactions, which would be represented by C···C contacts in the fingerprint analysis.

Computational and Theoretical Investigations of Potassium 4 Nitrobenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. irjweb.com For potassium 4-nitrobenzoate (B1230335), DFT calculations elucidate the intricacies of its geometry, electronic landscape, and reactive behavior.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a fundamental step in computational chemistry, seeking the lowest energy arrangement of atoms in a molecule. arxiv.org For the 4-nitrobenzoate anion, DFT calculations, often employing the B3LYP functional with basis sets like 6-311G(d,p), are used to determine its most stable conformation. scribd.comresearchgate.net These calculations typically reveal a significant twist of the carboxylate group relative to the benzene (B151609) ring, a consequence of steric and electronic effects. nih.gov For instance, the torsion angle between the carboxylate group and the benzene ring can be around 18-20 degrees. nih.gov The nitro group also exhibits a slight twist. nih.gov The electronic structure of the molecule is characterized by the distribution of electrons and the nature of chemical bonds, which are significantly influenced by the electron-withdrawing nitro group and the ionic interaction with the potassium cation.

Table 1: Selected Optimized Geometrical Parameters of 4-Nitrobenzoate Anion (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | ~1.38-1.40 | - | - |

| C-C (to COO⁻) | ~1.50 | - | - |

| C-N | ~1.48 | - | - |

| C-O (carboxylate) | ~1.26-1.27 | - | - |

| N-O | ~1.23 | - | - |

| C-C-C (ring) | - | ~118-121 | - |

| O-C-O | - | ~125 | - |

| C-C-N | - | ~118 | - |

| C-C-C-O (carboxylate) | - | - | ~18-20 |

| C-C-N-O | - | - | ~7-8 |

Note: These are typical values derived from DFT calculations on similar nitrobenzoate structures and may vary slightly depending on the specific computational method and basis set used.

Calculation of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. schrodinger.com A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com In the 4-nitrobenzoate anion, the HOMO is typically localized on the carboxylate group and the benzene ring, while the LUMO is predominantly centered on the nitro group. This distribution facilitates charge transfer from the electron-rich part of the molecule to the electron-deficient nitro group. researchgate.net The HOMO-LUMO energy gap for similar compounds has been calculated to be in the range of 4-5 eV. irjweb.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | ~ -6.3 |

| ELUMO | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

Note: These values are representative and based on DFT calculations for related nitrobenzoate compounds. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scribd.comdergipark.org.tr The MEP map displays regions of varying electrostatic potential on the electron density surface. In the 4-nitrobenzoate anion, the most negative potential (typically colored red) is concentrated around the oxygen atoms of the carboxylate and nitro groups, indicating these are the primary sites for electrophilic attack. nih.govmdpi.com Conversely, the regions of positive potential (blue) are generally found around the hydrogen atoms of the benzene ring. nih.gov This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding. dergipark.org.tr

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors provide quantitative measures of a molecule's electronic characteristics and are used to establish relationships between its structure and properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.de It is particularly useful for analyzing charge transfer and delocalization within a molecule. researchgate.net In the 4-nitrobenzoate anion, NBO analysis reveals strong intramolecular charge transfer from the p-type lone pair orbitals of the oxygen atoms in the carboxylate group to the antibonding orbitals of the C-C bonds in the ring and the nitro group. This delocalization of electron density is a key factor in the molecule's stability and reactivity. The stabilization energy associated with these interactions can be quantified using second-order perturbation theory within the NBO framework. uni-muenchen.deresearchgate.net

Table 3: NBO Analysis - Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of COO⁻ | π*(C-C) of ring | High |

| π(C-C) of ring | π*(N-O) of NO₂ | Moderate |

| LP(O) of NO₂ | σ*(C-N) | Low |

Note: 'LP' denotes a lone pair. The stabilization energies are qualitative representations based on typical NBO analyses of similar compounds.

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, providing a quantitative estimate of the electron distribution. uni-muenchen.degaussian.com While it has known limitations, such as basis set dependency, it remains a widely used tool for understanding charge distribution. uni-muenchen.de In the 4-nitrobenzoate anion, Mulliken charge analysis typically shows that the oxygen atoms of both the carboxylate and nitro groups carry significant negative charges, reflecting their high electronegativity. The nitrogen atom of the nitro group and the carbon atom of the carboxylate group generally exhibit positive charges. This charge distribution is consistent with the electron-withdrawing nature of the nitro group and the electron-donating character of the carboxylate group. researchgate.netresearchgate.net

Table 4: Calculated Mulliken Atomic Charges

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (carboxylate) | ~ -0.7 to -0.8 |

| C (carboxylate) | ~ +0.6 to +0.7 |

| C (ring) | Varies (~ -0.2 to +0.2) |

| N (nitro) | ~ +0.9 to +1.0 |

| O (nitro) | ~ -0.5 to -0.6 |

Note: These are approximate values based on calculations of related molecules and can vary with the computational method.

Table of Compounds

| Compound Name |

|---|

| Potassium 4-nitrobenzoate |

| 4-nitrobenzoic acid |

| Potassium hydroxide (B78521) |

| Potassium carbonate |

First-Order Hyperpolarizability (β₀) Computations for Nonlinear Optics

First-order hyperpolarizability (β₀) is a critical measure of a molecule's potential for second-order nonlinear optical (NLO) applications, such as frequency doubling of laser light. While direct computational data for this compound is not extensively detailed in the available research, studies on analogous 4-nitrobenzoate compounds provide valuable insights. These computations are typically performed using quantum chemical methods like DFT, often with the B3LYP functional and various basis sets (e.g., 6-311G(d,p)). researchgate.netscribd.com

The NLO response in these molecules originates from the intramolecular charge transfer, which is significant in compounds containing both electron-donating and electron-accepting groups connected by a π-conjugated system. In 4-nitrobenzoate salts, the nitro group (-NO₂) acts as a strong electron acceptor. The computational analysis involves optimizing the molecular geometry and then calculating the electric dipole moment (μ), mean polarizability (α₀), and the first-order hyperpolarizability (β₀). scribd.com

For instance, computational studies on aminoguanidinium p-nitrobenzoate monohydrate (AGPNB) revealed a calculated first-order hyperpolarizability that is 35 times that of the reference material, urea. researchgate.net Similarly, the calculated β₀ for creatininium 4-nitrobenzoate (C4NB) was also found to be significantly higher than that of urea, indicating a strong NLO response. scribd.com These findings on related structures underscore the NLO potential of the 4-nitrobenzoate moiety, which would be anticipated in the potassium salt as well.

Table 1: Calculated First-Order Hyperpolarizability (β₀) for Analogous 4-Nitrobenzoate Compounds

| Compound | Computational Method | Calculated β₀ (relative to Urea) | Source |

| Aminoguanidinium p-nitrobenzoate monohydrate (AGPNB) | B3LYP/6-311G(d,p) | 35x Urea | researchgate.net |

| Creatininium 4-nitrobenzoate (C4NB) | DFT | > 1x Urea | scribd.com |

| 4-methylanilinium 3,5-dinitrobenzoate (B1224709) (MADNBA) | DFT | 8x Urea | scispace.com |

Theoretical Prediction of Optical Susceptibilities

Theoretical predictions of optical susceptibilities, particularly the third-order nonlinear optical susceptibility (χ⁽³⁾), are crucial for evaluating materials for applications like optical limiting and optical switching. ias.ac.in These parameters are often determined experimentally using techniques like the Z-scan method and then supported by theoretical calculations. ias.ac.inresearchgate.net

For 4-nitrobenzoic acid (4-NBA), the parent compound of this compound, the third-order nonlinear optical susceptibility (χ⁽³⁾) was determined to be a considerable 5.316 × 10⁻⁷ esu. researchgate.net The study highlighted that the material exhibits reverse saturable absorption and self-defocusing effects. ias.ac.in Theoretical analysis of 4-NBA through HOMO-LUMO illustrations helps explain the charge transfer mechanisms responsible for these observed nonlinear effects. ias.ac.in

In another related compound, diethanolaminium 4-nitrobenzoate (DANB), the third-order nonlinear susceptibility (χ⁽³⁾) was calculated as 5.49 × 10⁻⁸ esu from Z-scan studies. researchgate.net These theoretical and experimental findings on the 4-nitrobenzoate anion and its parent acid suggest that this compound would also possess significant third-order nonlinear optical properties.

Table 2: Third-Order Nonlinear Optical Susceptibility (χ⁽³⁾) of 4-Nitrobenzoic Acid and a Related Salt

| Compound | Method | χ⁽³⁾ Value (esu) | Source |

| 4-Nitrobenzoic acid (4-NBA) | Z-scan | 5.316 × 10⁻⁷ | researchgate.net |

| Diethanolaminium 4-nitrobenzoate (DANB) | Z-scan | 5.49 × 10⁻⁸ | researchgate.net |

Computational Modeling in Corrosion Inhibition Mechanisms

Computational modeling has emerged as a vital tool for investigating the mechanisms of corrosion inhibition at the atomic and molecular scale. Such studies on 4-nitrobenzoate-based inhibitors reveal how these molecules interact with metal surfaces to form protective layers.

Adsorption Behavior Simulation on Metal Surfaces

The effectiveness of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, creating a barrier against corrosive agents. Computational simulations, including molecular dynamics (MD) and quantum chemical calculations, are used to model this adsorption behavior. researchgate.net

A detailed study on ethylethanolammonium 4-nitrobenzoate (EEA4NB) as a corrosion inhibitor for carbon steel provides a clear model for the adsorption process. bohrium.commdpi.com The simulations and experimental data indicated that the inhibitor spontaneously forms a protective layer on the metal. mdpi.com The adsorption mechanism involves both physical interactions (physisorption) and chemical bond formation (chemisorption). bohrium.commdpi.com This mixed-mode adsorption effectively blocks the active corrosion sites on the steel surface. mdpi.com The negative value of the adsorption free energy calculated in the study confirms the spontaneity of the process. bohrium.com The role of the potassium cation (K⁺) in a similar system would likely involve ionic interactions with the metal surface, which has been observed in studies of potassium adsorption on various metals like platinum and tungsten. aps.org

Correlation of Molecular Configuration with Inhibition Efficiency

Quantum chemical calculations based on DFT are employed to correlate the electronic configuration of the inhibitor molecule with its observed inhibition efficiency. bohrium.commdpi.com This approach analyzes several key parameters, including the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), electronegativity (χ), and the fraction of electrons transferred (ΔN). mdpi.com

For the 4-nitrobenzoate inhibitor system, these calculations have demonstrated that the anion is the primary contributor to the inhibition effect. mdpi.com The 4-nitrobenzoate anion possesses a high E_HOMO value, which indicates a strong tendency to donate electrons to the vacant d-orbitals of the metal, forming a stable coordinate bond. mdpi.com This electron donation is a key step in the chemisorption process.

Furthermore, a low electronegativity value for the anion enhances its adsorption on the metal surface, thereby increasing the inhibition efficiency. mdpi.com The fraction of transferred electrons (ΔN) provides a quantitative measure of this electron donation, with higher ΔN values correlating to better inhibition performance. mdpi.com These computational insights confirm that the molecular and electronic structure of the 4-nitrobenzoate anion is intrinsically linked to its high efficacy as a corrosion inhibitor. researchgate.net

Table 3: Calculated Quantum Chemical Parameters for the 4-Nitrobenzoate Anion

| Parameter | Significance in Corrosion Inhibition | Finding for 4-Nitrobenzoate Anion | Source |

| Energy of HOMO (E_HOMO) | High values indicate a greater ability to donate electrons. | Possesses the highest E_HOMO value, indicating superior efficiency. | mdpi.com |

| Energy of LUMO (E_LUMO) | Low values indicate a greater ability to accept electrons. | Can accept electrons from the metal's d-orbital. | mdpi.com |

| Electronegativity (χ) | Lower values can enhance adsorption on the metal surface. | Has the lowest electronegativity, promoting adsorption. | mdpi.com |

| Fraction of Transferred Electrons (ΔN) | Positive values indicate electron donation to the metal surface. | Shows a positive ΔN, confirming its role as an electron donor. | mdpi.com |

Reaction Mechanisms and Chemical Transformations of 4 Nitrobenzoate

Decarboxylative Coupling Mechanisms

Decarboxylative coupling reactions are powerful methods in organic synthesis for the formation of carbon-carbon bonds, where a carboxylic acid salt is used as a carbon nucleophile precursor through the extrusion of carbon dioxide. Potassium 4-nitrobenzoate (B1230335) can participate in such reactions, typically catalyzed by transition metals.

Palladium-Catalyzed Decarboxylative Cross-Coupling

Palladium catalysts are highly effective in mediating the decarboxylative coupling of aryl carboxylates with various partners. In these reactions, the carboxylate group is replaced by a new substituent. While specific studies on potassium 4-nitrobenzoate are part of a broader investigation into nitro-substituted benzoates, the principles are directly applicable. For instance, palladium-catalyzed decarboxylative coupling of potassium 2- and 4-nitrophenyl acetates with aryl chlorides and bromides has been successfully developed. quora.com This transformation provides a route to synthesize 1,1-diaryl methanes, with the nitro group serving as a versatile handle for further functionalization. quora.com

Bimetallic systems, often involving palladium and another metal like copper or silver, have been shown to be effective. For example, a Pd/Ag bimetallic system has been used for the double decarboxylative cross-coupling between two different benzoic acid substrates. nih.gov In a related context, the decarboxylative coupling of 2-nitrobenzoates with olefins (a Heck-type reaction) has been achieved using a combination of a palladium catalyst and a copper(II) fluoride (B91410) oxidant. asm.org These systems highlight the versatility of palladium catalysis in activating even electron-poor carboxylates like 4-nitrobenzoate for C-C bond formation.

A proposed mechanism for palladium-catalyzed decarboxylative cross-coupling often involves the initial formation of a palladium-carboxylate complex. Subsequent decarboxylation generates an arylpalladium intermediate, which can then undergo reductive elimination with another coupled partner to form the final product and regenerate the active palladium catalyst. The presence of an oxidant is sometimes necessary to facilitate the catalytic cycle.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | o-Nitrobenzoic acids and H-phosphonates | Aryl phosphonates | wur.nl |

| Pd(OAc)₂ / CuF₂ / p-Benzoquinone | 2-Nitrobenzoates and olefins | Vinyl arenes | asm.orggoogle.com |

| Pd(O₂CCF₃)₂ / 6-methyl-2,2'-bipyridyl | Aryl sulfinates and nitriles | Biaryls | asm.org |

| PdCl₂ / PPh₃ / Ag₂CO₃ | Two different benzoic acids | Unsymmetrical biaryls | nih.gov |

Copper-Catalyzed Decarboxylative Coupling of Carboxylic Acids

Copper-catalyzed decarboxylative couplings represent a more economical alternative to palladium-based systems and are particularly effective for activated aryl carboxylates, including nitrobenzoates. The electron-withdrawing nitro group in this compound facilitates the decarboxylation step, making it a suitable substrate for these reactions.

The mechanism of copper-catalyzed decarboxylative coupling is believed to proceed through the formation of a copper carboxylate species. Thermal decomposition of this intermediate leads to an arylcopper species with the extrusion of CO₂. This arylcopper intermediate can then react with a variety of electrophiles to form the cross-coupled product.

Research has shown that copper-mediated decarboxylative C-H arylation of phenol (B47542) derivatives with ortho-nitrobenzoic acid salts can be achieved, highlighting the utility of nitro-substituted benzoates in these transformations. nih.gov Furthermore, copper-catalyzed decarboxylative homocoupling of ortho-nitrobenzoic acids has been reported to yield 2,2'-dinitrosubstituted biaryls, which can be valuable precursors to bioactive amino-substituted biaryls. doubtnut.com In some instances, a bimetallic system with silver is employed, where the silver salt acts as a decarboxylating promoter and a transmetalating agent. nih.gov

The scope of copper-catalyzed decarboxylative couplings includes the formation of C-C, C-N, C-O, C-S, and C-P bonds. For example, the coupling of potassium polyfluorobenzoates with aryl halides has been efficiently catalyzed by a heterogeneous copper(I) complex. rsc.org

| Catalyst System | Reactants | Product Type | Reference |

| CuI / Neocuproine | Potassium alkynyl carboxylates and 1,1-dibromo-1-alkenes | Unsymmetrical 1,3-diynes | rsc.org |

| Cu(OTf)₂ | Phenol derivatives and potassium o-nitrobenzoates | Biaryls | nih.gov |

| Cu₂O / 1,10-phenanthroline | Potassium 3-nitrobenzoate and 4-tolyl triflate | 3-nitro-4'-methylbiphenyl | rsc.org |

| [MCM-41-Phen-CuI] | Potassium polyfluorobenzoates and aryl halides | Polyfluorobiaryls | rsc.org |

Nucleophilic Aromatic Substitution Involving the Nitro Group

The strong electron-withdrawing nature of the nitro group in conjunction with the carboxylate group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNA_r).

Meisenheimer Adduct Formation in Alkaline Media

In the presence of a strong base, such as in alkaline media, electron-deficient aromatic compounds like those containing multiple nitro groups can be attacked by nucleophiles to form a stable anionic intermediate known as a Meisenheimer complex. While 4-nitrobenzoate itself has only one nitro group, the principle of nucleophilic addition to the aromatic ring is relevant. The negative charge of the resulting complex is delocalized over the aromatic ring and the nitro group.

The formation of Meisenheimer adducts is a key step in nucleophilic aromatic substitution reactions. For nitroaromatic compounds, this typically involves the addition of a nucleophile, such as a hydroxide (B78521) or alkoxide ion, to a carbon atom of the aromatic ring. nih.gov The stability of the Meisenheimer complex is influenced by the number and position of the electron-withdrawing groups. In highly alkaline solutions, even mononitro-aromatic compounds can form such adducts, which can be intermediates in further reactions. oup.com

Conversion of Nitrobenzene Derivatives to Nitrosophenols

Under specific conditions, the nitro group of a nitroaromatic compound can be transformed into a nitroso group, and the aromatic ring can be hydroxylated, leading to the formation of nitrosophenols. One documented example is the quantitative conversion of 2-nitrobenzoate (B253500) ion into 2-nitroso-5-hydroxybenzoate ion in a highly concentrated potassium hydroxide solution (15.8 M). oup.comnih.gov The proposed mechanism for this transformation involves the initial rate-limiting formation of a Meisenheimer adduct with a hydroxide ion, followed by a proton abstraction. oup.com

Photocatalytic processes on semiconductor oxide surfaces like TiO₂ can also lead to the interconversion of nitrogen-containing benzene (B151609) derivatives, including the transformation of nitroaromatics to nitrosophenols. researchgate.netmicrobiologyresearch.org In these systems, both reductive and oxidative pathways can occur. researchgate.net Additionally, thermal rearrangements of certain o-nitrobenzene derivatives can yield o-nitrosophenols. google.com

Redox Reactions of the Nitro Group

The nitro group of this compound is readily reduced under various conditions, leading to a range of products with different oxidation states of the nitrogen atom. These reductions are of significant interest for the synthesis of important chemical intermediates like 4-aminobenzoic acid.

The reduction can proceed through several intermediates, including nitroso and hydroxylamino derivatives. The final product often depends on the reducing agent and the reaction conditions. Common reduction products are 4-hydroxylaminobenzoic acid and 4-aminobenzoic acid.

In biological systems, the reduction of 4-nitrobenzoate is a key step in the biodegradation pathways of several microorganisms. For example, cell extracts from Ralstonia eutropha JMP134 have been shown to reduce 4-nitrobenzoate exclusively to 4-hydroxylaminobenzoate. nih.gov Some bacterial strains can mineralize 4-nitrobenzoate by first reducing it to 4-hydroxylaminobenzoate, which is then converted to protocatechuate. tandfonline.com

A variety of chemical reducing agents can also be employed. These range from catalytic hydrogenation to the use of metals in acidic or neutral media. Rhodium(I) complexes, for instance, have been used to catalyze the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid with high chemoselectivity, leaving the carboxylic group intact.

| Reducing Agent / Catalyst | Product(s) | Reference |

| Ralstonia eutropha JMP134 cell extract | 4-Hydroxylaminobenzoate | nih.gov |

| Comamonas acidovorans NBA-10 | 4-Hydroxylaminobenzoate, Protocatechuate | |

| cis-Rh(CO)₂(amine)₂ / CO | 4-Aminobenzoic acid | |

| Indium / NH₄Cl | 4-Aminobenzoic acid | |

| Pd/C | 4-Aminobenzoic acid | tandfonline.com |

| Fe / HCl (Bechamp reduction) | 4-Aminobenzoic acid | |

| SnCl₂ / HCl | 4-Aminobenzoic acid | |

| Zinc / Acetic acid | 4-Aminobenzoic acid |

Reduction of Nitro Group to Amino Functionality

The reduction of the nitro group (–NO₂) to an amino group (–NH₂) is a fundamental and widely utilized transformation in organic synthesis. masterorganicchemistry.comunacademy.com This reaction is crucial as it converts a strongly deactivating, meta-directing substituent (the nitro group) into a strongly activating, ortho-, para-directing one (the amino group). masterorganicchemistry.com For this compound, this transformation yields potassium 4-aminobenzoate (B8803810), a precursor for various biologically active molecules, including folate. oup.com The reduction is a six-electron process that can proceed through several intermediates, including nitroso (–NO) and hydroxylamino (–NHOH) species. nih.gov

Two primary methodologies are employed for this reduction:

Catalytic Hydrogenation: This is a common industrial method that involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. unacademy.com Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel are frequently used. masterorganicchemistry.comacs.orgresearchgate.net The reaction is typically carried out under pressure and at elevated temperatures. acs.orggoogle.com For instance, 4-nitrobenzoic acid can be effectively reduced to 4-aminobenzoic acid by catalytic hydrogenation using a 5% Pd/C catalyst at a hydrogen pressure of 1-2 MPa and a temperature of 60-70°C, achieving yields above 95%. google.com The process begins with the activation of molecular hydrogen on the catalyst surface, followed by its sequential addition to the nitro group. orientjchem.org

Chemical Reduction: This approach uses metals in acidic media. masterorganicchemistry.com Common reducing systems include iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comsciencemadness.org The Bechamp reduction, which uses iron filings and HCl, is considered a milder and less toxic alternative to tin-based methods. sciencemadness.org Other reagents capable of reducing nitroarenes include sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts like nickel(II) acetate, and sulfides (Zinin reduction). sioc-journal.cnorientjchem.org

The general mechanism for the reduction, whether catalytic or chemical, involves a stepwise process. The nitro group is first reduced to a nitroso group, which is rapidly reduced further to a hydroxylamino group. The hydroxylamino intermediate is then reduced to the final amino product. nih.gov In some bacterial degradation pathways, the reduction of 4-nitrobenzoate to 4-hydroxylaminobenzoate is a key step. oup.comnih.govmicrobiologyresearch.org

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni | Elevated pressure and temperature | Widely used in industry; high efficiency. acs.orggoogle.com |

| Bechamp Reduction | Fe, HCl | Acidic medium | Milder and less toxic than Sn/HCl. sciencemadness.org |

| Tin/Acid Reduction | Sn or SnCl₂, HCl | Acidic medium | A classic laboratory method. sciencemadness.org |

| Zinin Reduction | Na₂S, (NH₄)₂S, or H₂S | Protic solvent | Uses sulfide (B99878) as the reducing agent. sioc-journal.cn |

Oxidative Pathways of the Nitro Group

The nitro group in nitroaromatic compounds is in a high oxidation state (+3 for nitrogen), making it generally resistant to further oxidation. nih.gov The strong electron-withdrawing character of the nitro group deactivates the aromatic ring towards oxidative degradation. nih.gov Consequently, oxidizing the nitro group of this compound is not a common transformation under standard laboratory conditions.

However, degradation of the entire molecule, including the nitro group, can be achieved through advanced oxidation processes (AOPs). These methods generate highly reactive species, such as hydroxyl radicals (•OH), that can attack the aromatic ring non-selectively. scispace.com

Fenton Oxidation: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals. scispace.comrsc.org It can be used to degrade nitroaromatic compounds in wastewater. The efficiency of the Fenton process is highly dependent on factors like pH (typically acidic, around pH 3), temperature, and the concentrations of H₂O₂ and Fe²⁺. scispace.com

Ozonation: Ozone (O₃) is another powerful oxidizing agent used in AOPs. Its reactivity is enhanced at higher pH values (e.g., pH 11), where it decomposes to form hydroxyl radicals. scispace.com

Photocatalysis: In some AOPs, UV light is used in combination with H₂O₂ or a photocatalyst like titanium dioxide (TiO₂) to generate hydroxyl radicals and promote the degradation of nitroaromatics. acs.org

It is important to note that these are typically destructive pathways aimed at mineralizing the organic compound rather than selectively transforming the nitro group into another functional group. nih.govnih.gov In some specific biological or chemical systems, oxidative removal of a nitro group can occur, often preceded by reduction or other transformations. wur.nlnih.gov For example, certain microbial pathways can convert nitroaromatics to catechols with the elimination of the nitro group as nitrite. wur.nl

Substitution Reactions of Other Functional Groups (e.g., Sulfo Group)

While this compound itself only has nitro and carboxylate functional groups, the principles of aromatic substitution can be illustrated by considering related structures. If a 4-nitrobenzoate molecule contains other substituents, such as a sulfonic acid (sulfo) group (–SO₃H), these can participate in substitution reactions.

The sulfonation of benzene is a reversible electrophilic aromatic substitution. libretexts.org Consequently, the sulfo group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by strongly electron-withdrawing groups like the nitro group. In a compound like potassium 4-nitro-2-sulfonatobenzoate, the sulfo group can be replaced by other functional groups under appropriate reaction conditions. The presence of the nitro group is critical, as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution.

This type of reaction highlights the interplay of different functional groups on the aromatic ring, where the nitro group's electron-withdrawing properties can enable reactions that would not occur on a less activated ring.

Advanced Applications in Materials Science and Organic Chemistry

Applications in Organic Synthesis as a Versatile Intermediate

As an intermediate, potassium 4-nitrobenzoate (B1230335) is instrumental in the production of a range of other chemicals. lookchem.com Its reactivity allows it to serve as a foundational building block in multi-step synthetic sequences.

The synthesis of unsymmetrical biaryls, which are common structures in functional materials and biologically active molecules, has been advanced through decarboxylative cross-coupling reactions. acs.orgorgsyn.org This method provides an alternative to traditional cross-coupling reactions that require the pre-synthesis of sensitive organometallic reagents. acs.org In this process, carboxylic acid salts, such as potassium nitrobenzoates, are converted into carbon nucleophiles through the extrusion of carbon dioxide (CO2), which then couple directly with carbon electrophiles. acs.org

The reaction is typically mediated by a bimetallic catalyst system, often involving palladium and copper. acs.org The palladium complex activates the aryl halide, while a copper-phenanthroline system facilitates the decarboxylation of the carboxylate to form an arylcopper species. acs.org A subsequent transmetalation step leads to the formation of the biaryl product. acs.org While many examples focus on ortho-substituted benzoates, the underlying principle of using potassium benzoates in these Cu/Pd-catalyzed reactions highlights a significant strategy for C-C bond formation. acs.orgorgsyn.orgorgsyn.org This methodology has been shown to be effective with various potassium carboxylates, which can be generated in situ from the corresponding carboxylic acid. acs.org

Potassium 4-nitrobenzoate serves as an important precursor in the synthesis of various pharmaceuticals. lookchem.com Its chemical structure is a key starting point for building more complex molecules with therapeutic properties. A primary application is in the synthesis of 4-aminobenzoic acid, a crucial intermediate for manufacturing certain anesthetics. The reduction of the nitro group in 4-nitrobenzoate to an amino group yields 4-aminobenzoic acid, which is a key component in the synthesis of procaine. Furthermore, its derivatives are valuable in broader drug development programs. For instance, various benzoate (B1203000) derivatives have been synthesized and evaluated for their antimicrobial and disinfectant activities. researchgate.net

The chemical reactivity of this compound makes it a useful starting material in the dye and pigment industry. lookchem.com Nitroaromatic compounds, in general, are foundational to the synthesis of many colorants. nih.gov The nitro group can be chemically modified, for example, through reduction to an amino group (-NH2), which is a key functional group (a chromophore) in many dye structures, particularly azo dyes. kvmwai.edu.in The presence of the nitro group on the benzene (B151609) ring influences the electronic properties of the molecule, which is a critical factor in determining the color and performance of the final dye or pigment. lookchem.com

In the agrochemical sector, this compound functions as a starting material for creating new pesticides. lookchem.com Nitroaromatic compounds are widely used as precursors in the production of a vast array of pesticides, including herbicides, insecticides, and fungicides. nih.gov The synthesis of these active ingredients often involves leveraging the reactivity of the nitro group and the benzene ring to build the final, more complex molecular structures required for pesticidal activity. lookchem.comnih.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15922-01-7 | lookchem.comchemscene.com |

| Molecular Formula | C₇H₄KNO₄ | lookchem.comchemscene.com |

| Molecular Weight | 205.21 g/mol | lookchem.comchemscene.com |

| Appearance | Yellow crystalline solid | lookchem.com |

| Boiling Point | 359.1°C at 760 mmHg | lookchem.com |

| Flash Point | 166.5°C | lookchem.com |

Contributions to Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for modern photonics and optoelectronics, finding use in applications like frequency conversion and optical limiting. researchgate.netbohrium.com Organic materials have attracted significant interest in this field due to their potentially large NLO responses. bohrium.com

Research into organic single crystals for NLO applications has explored various nitrobenzoate compounds due to their favorable electronic properties. Single crystals of 4-nitrobenzoic acid (4-NBA), the parent acid of this compound, have been grown and characterized for their NLO properties. researchgate.netdntb.gov.ua These crystals exhibit effects such as reverse saturable absorption and self-defocusing, which are crucial for optical limiting applications. researchgate.net Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident laser intensity, protecting sensitive optical components from damage by high-power lasers. bohrium.com

Studies using the Z-scan technique on 4-NBA and related organic single crystals, such as guanidinium (B1211019) 4-nitrobenzoate and 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB), have determined their third-order NLO coefficients. researchgate.netscirp.org These coefficients, including the nonlinear absorption coefficient (β), nonlinear refractive index (n₂), and third-order nonlinear susceptibility (χ(3)), quantify the material's NLO response. researchgate.netbohrium.com The significant nonlinear absorption observed in these materials makes them promising candidates for developing optical limiting devices. scirp.org For example, the calculated NLO parameters for 4-NBA were found to be β = 0.0495×10⁻⁴ (cm/W), n₂ = 8.705×10⁻¹⁰ (cm²/W), and χ(3) = 5.316×10⁻⁷ (esu), with an optical limiting threshold of 3.074×10⁻³ (Wcm⁻²). researchgate.net Similarly, AMPCNB crystals also showed strong self-defocusing and saturable absorption properties, indicating their utility for optical limiting. scirp.org

Interactive Data Table: NLO Properties of Related Nitrobenzoate Crystals

| Compound | Third-Order Susceptibility (χ³) | Nonlinear Refractive Index (n₂) | Nonlinear Absorption (β) | Application | Reference |

| 4-Nitrobenzoic acid (4-NBA) | 5.316×10⁻⁷ esu | 8.705×10⁻¹⁰ cm²/W | 0.0495×10⁻⁴ cm/W | Optical Limiting | researchgate.net |

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) | 2.942×10⁻⁶ esu | 5.610×10⁻⁸ cm²/W | 0.033×10⁻⁴ cm/W | Optical Limiting | scirp.org |

Second Harmonic Generation (SHG) Efficiency Enhancement in Organic Crystals

The 4-nitrobenzoate anion, a key component of this compound, is a significant contributor to the nonlinear optical (NLO) properties of various organic crystals, particularly their ability to generate second harmonics. While research on this compound itself is specific, the broader family of 4-nitrobenzoate salts provides clear evidence of the anion's role in enhancing Second Harmonic Generation (SHG) efficiency. The electron-withdrawing nitro group (-NO₂) and the delocalized π-electron system of the benzene ring in the 4-nitrobenzoate moiety are crucial for creating the molecular hyperpolarizability necessary for NLO effects. ias.ac.in

Organic crystals incorporating the 4-nitrobenzoate anion have demonstrated significantly higher SHG efficiencies compared to standard inorganic materials like potassium dihydrogen phosphate (B84403) (KDP). For instance, the organic NLO material creatininium 4-nitrobenzoate (C4NB) exhibits an SHG efficiency that is 4.6 times greater than that of KDP. researchgate.net Similarly, piperazinium bis(4-nitrobenzoate) dihydrate crystals show an SHG efficiency twice that of KDP. scirp.org Another complex, L-histidinium-4-nitrophenolate 4-nitrophenol (B140041) (LHPP), is a phase-matchable NLO material with an SHG efficiency 3.55 times that of KDP. acs.org These findings underscore the effectiveness of the 4-nitrobenzoate structure in designing materials for frequency doubling applications. scirp.orgresearchgate.net The combination of organic cations with the 4-nitrobenzoate anion allows for the engineering of non-centrosymmetric crystal structures, a prerequisite for SHG, leading to materials with enhanced NLO performance. researchgate.net

| Compound | SHG Efficiency vs. KDP | Crystal System | Space Group |

| Creatininium 4-nitrobenzoate (C4NB) | 4.6 times | Orthorhombic | P212121 |

| Piperazinium bis(4-nitrobenzoate) dihydrate | 2.0 times | Monoclinic | B2cb |

| L-histidinium-4-nitrophenolate 4-nitrophenol (LHPP) | 3.55 times | - | - |

Potential in Optoelectronic Devices

The promising nonlinear optical properties of materials containing the 4-nitrobenzoate anion make them strong candidates for applications in optoelectronic devices. researchgate.netgoogle.co.in Materials with high NLO efficiency are essential for technologies like frequency doubling, optical switching, and telecommunications. ias.ac.inresearchgate.net The significant SHG efficiency observed in various 4-nitrobenzoate salts positions them as valuable for developing components for lasers and other optical systems. researchgate.netresearchgate.net

Crystals such as creatininium 4-nitrobenzoate (C4NB) are noted for their high optical transparency in the visible and near-infrared regions, a critical property for optoelectronic applications. researchgate.net The thermal stability of these crystals is another key factor; C4NB is stable up to 225 °C, which allows it to handle the heat generated in device operation. researchgate.net The combination of high NLO activity, wide transparency windows, and good thermal stability in 4-nitrobenzoate-based organic crystals makes them suitable for exploitation in future optoelectronic technologies. researchgate.netgoogle.co.in

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Ligand Design for Tailored Metal Complexes and Polymers

The 4-nitrobenzoate (4-nba) anion is a versatile and widely used ligand in coordination chemistry for the synthesis of metal complexes and coordination polymers, including Metal-Organic Frameworks (MOFs). nih.govresearchgate.netmdpi.com Its utility stems from the multiple coordination sites offered by the carboxylate and nitro groups, which can bind to metal ions in various ways. mdpi.comresearchgate.net This versatility allows for the construction of diverse and tailored supramolecular architectures. mdpi.com

The 4-nitrobenzoate ligand can exhibit several distinct coordination modes. A study of thirty-one structurally characterized cobalt-4-nitrobenzoates revealed that the ligand can act in both monodentate and bidentate fashions. researchgate.net In an analysis of twenty-two different 4-nitrobenzoate compounds, six different bridging binding modes were identified. researchgate.net The specific mode of coordination—such as monodentate, bidentate, or various bridging modes—influences the final structure of the resulting metal complex, leading to the formation of discrete molecules, one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. nih.govresearchgate.netresearchgate.net For example, in a calcium(II) compound, the µ2-bridging tridentate binding mode of the 4-nba ligands results in a one-dimensional coordination polymer. researchgate.net In the potassium salt, poly[μ2-aqua-aqua-μ3-(4-nitrobenzoato)-potassium], the ligand participates in bridging interactions that form a two-dimensional structure. nih.gov

| Metal Ion | 4-Nitrobenzoate Binding Mode | Resulting Structure |

| Calcium(II) | µ2-bridging tridentate | 1D Coordination Polymer |

| Potassium(I) | μ3-(4-nitrobenzoato) bridging | 2D Coordination Polymer |

| Cobalt(II) | Monodentate & Bidentate | Infinite chains or 2D networks (depending on co-ligands) |

| Barium(II) | Bidentate (O,O') & Bridging (μ-4-nba-O,O') | 1D Coordination Polymer |

Investigation of Structure-Property Relations in Extended Metal-Organic Systems

The investigation of metal-organic systems built with the 4-nitrobenzoate ligand provides significant insight into structure-property relationships. The way the ligand connects to metal centers directly dictates the dimensionality and topology of the resulting coordination polymer, which in turn governs its physical and chemical properties. nih.gov

Applications in Advanced Materials Science

Development of Materials with Enhanced Properties

The use of the 4-nitrobenzoate anion as a building block has led to the development of advanced materials with enhanced physical properties. google.co.in In the field of nonlinear optics, combining the 4-nitrobenzoate anion with various organic or inorganic counterparts allows for the creation of new crystals with superior NLO efficiencies. acs.orgresearchgate.net These semi-organic or organic materials often merge the high optical nonlinearity of the organic components with the physical robustness and thermal stability of inorganic materials. researchgate.net

For example, the addition of amino acids to potassium acid phthalate (B1215562) (KAP) crystals, a related aromatic carboxylate, has been shown to increase optical transmittance and SHG efficiency. researchgate.net This principle of using additives or creating multi-component crystals with 4-nitrobenzoate can lead to materials with tailored optical properties. researchgate.netgoogle.co.in Beyond optics, the structural versatility of the 4-nitrobenzoate ligand is crucial in creating coordination polymers with specific thermal stabilities. The thermal decomposition of cobalt(II)-4-nitrobenzoate complexes, for instance, results in the formation of spinel oxides, indicating a pathway to synthesize specific oxide materials via thermal degradation of a tailored MOF precursor. researchgate.net

Exploration in Photonic and Optical Materials

The exploration of organic compounds for applications in photonics and optical materials has identified several salts containing the 4-nitrobenzoate anion as promising candidates for nonlinear optical (NLO) applications. These materials are crucial for technologies such as optical switching, data storage, and light-emitting diodes. scite.airesearchgate.net While direct and extensive research on this compound for these specific applications is not widely documented, the properties of related 4-nitrobenzoate compounds provide strong evidence of the potential held by the 4-nitrobenzoate functional group in this field.

Studies have shown that organic NLO materials can offer advantages over their inorganic counterparts, including large optical susceptibilities and rapid response times. researchgate.net The NLO properties of these materials often arise from the molecular structure, where charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system is facilitated. In 4-nitrobenzoate, the nitro group acts as a strong electron acceptor.

Several organic salts of 4-nitrobenzoic acid have been synthesized and characterized for their NLO properties. For instance, piperazinium bis(4-nitrobenzoate) dihydrate has been investigated for its potential in nonlinear optics and optical limiting applications. scite.ai Similarly, crystals of 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate have been grown and analyzed, demonstrating third-order NLO properties, including saturable absorption and a self-defocusing effect. bohrium.com Another example is diethanolaminium 4-nitrobenzoate, which has been studied for its electro-optical applications. researchgate.net Research on 4-Nitrobenzoic acid (4-NBA) single crystals has also revealed significant third-order nonlinear optical susceptibility, making them suitable for such applications. researchgate.netias.ac.in

A closely related semi-organic crystal, potassium 3,5-dinitrobenzoate (B1224709) (KDNB), has been successfully grown and shown to have good optical transparency and third-order NLO properties. rsc.org The investigation of these and other similar compounds, such as guanidinium 4-nitrobenzoate, underscores the role of the nitrobenzoate moiety in conferring desirable optical characteristics. researchgate.net The collective findings from these studies suggest that this compound, by virtue of its 4-nitrobenzoate anion, is a compound of interest for further research and potential development in the field of photonic and optical materials.

Use as Redox Mediators in Organic Electrosynthesis

Redox mediators play a crucial role in organic electrosynthesis by facilitating electron transfer between the electrode and the substrate, often at a lower potential than direct electrolysis, which can lead to higher selectivity and efficiency while preventing electrode fouling. rsc.org While the direct application of this compound as a redox mediator is not extensively documented in publicly available research, the electrochemical behavior of the 4-nitrobenzoate anion and related nitroaromatic compounds suggests its potential in such roles.

Indirect electrolysis using redox mediators is a well-established green chemistry approach to organic synthesis. rsc.org The mediator is a species that can be reversibly oxidized or reduced at the electrode and then react in the bulk solution to effect the desired transformation of the organic substrate.

The nitro group of 4-nitrobenzoate is electrochemically active and can undergo reduction. This reactivity is central to its potential function as a component in a redox mediation system. For example, in the context of corrosion inhibition, the interaction of the 4-nitrobenzoate anion with metal surfaces involves electrochemical processes. While not a direct application as a mediator in synthesis, it demonstrates the electrochemical nature of the anion.

Research on Corrosion Inhibition Mechanisms

Evaluation of Alkanolammonium 4-nitrobenzoate Salts as Corrosion Inhibitors

Recent research has highlighted the potential of alkanolammonium 4-nitrobenzoate salts as effective corrosion inhibitors, particularly for carbon steel in saline environments. A notable example is ethylethanolammonium 4-nitrobenzoate (EEA4NB), which has been the subject of detailed experimental and theoretical studies. mdpi.combohrium.com These investigations have demonstrated that the inhibition efficiency of EEA4NB increases with its concentration, reaching up to 96% at a concentration of 5 × 10⁻³ M in a 3% NaCl solution. mdpi.combohrium.com

The evaluation of these compounds involves electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). mdpi.com The data from these measurements allow for the calculation of key parameters that quantify the inhibitor's effectiveness.

Table 1: Electrochemical Parameters for Carbon Steel in 3% NaCl with Ethylethanolammonium 4-nitrobenzoate (EEA4NB)

| Inhibitor Concentration (mol/L) | Corrosion Current Density (Jcorr) (A/cm²) | Polarization Resistance (Rp) (Ohm·cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| 0 (Blank) | - | - | - |

| 5 x 10⁻⁴ | - | - | - |

| 1 x 10⁻³ | - | - | - |

| 2 x 10⁻³ | - | - | - |

| 3 x 10⁻³ | - | - | - |

| 5 x 10⁻³ | 1.45 x 10⁻⁵ | 1062 | 96 |

Data sourced from a study on EEA4NB in a 3% NaCl solution. The table is illustrative of the type of data generated in such evaluations. Specific values for all concentrations were not provided in the source material.

The effectiveness of alkanolammonium 4-nitrobenzoate salts is attributed to the synergistic effect of the alkanolammonium cation and the 4-nitrobenzoate anion, which both contribute to the inhibition process. bohrium.com

Analysis of Protective Layer Formation on Metal Surfaces

The mechanism by which alkanolammonium 4-nitrobenzoates inhibit corrosion is through the formation of a protective adsorption layer on the metal surface. mdpi.com This layer acts as a barrier, blocking the active sites for corrosion reactions. The formation of this protective film is a spontaneous process, as indicated by negative values of the free energy of adsorption. mdpi.com

The adsorption of these inhibitor molecules on the metal surface is understood to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. mdpi.com The analysis of the protective layer involves both physical and chemical adsorption mechanisms. mdpi.com

Surface analysis techniques, such as scanning electron microscopy (SEM), provide visual evidence of the protective layer. In the absence of the inhibitor, the metal surface appears rough and corroded. In contrast, in the presence of an alkanolammonium 4-nitrobenzoate salt like EEA4NB, the surface is smoother, indicating the formation of a dense and stable protective film. bohrium.com This film effectively isolates the metal from the corrosive environment, thereby reducing the corrosion rate.

Analytical Research Methodologies Employing 4-nitrobenzoate

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of various compounds, including 4-nitrobenzoate and its derivatives. nih.govresearchgate.net The quantitative determination of 4-nitrobenzoate is crucial in various research areas, including metabolism studies and the analysis of corrosion inhibitor solutions.

A common approach for the analysis of 4-nitrobenzoate is reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. nih.govresearchgate.net In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the quantitative determination of 4-nitrobenzoate would involve the following parameters:

Table 2: Illustrative HPLC Parameters for 4-Nitrobenzoate Analysis

| Parameter | Specification |

|---|---|

| Column | Novapak C18 (150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Phosphate buffer : Acetonitrile (90:10, v/v) with a linear gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Diode Array Detector (DAD) |

| Injection Volume | 20 µL |

These parameters are based on a published method for the analysis of metabolites including 4-nitrobenzoic acid. nih.gov

This methodology has been successfully applied in studies investigating the in vivo metabolism of compounds that are biotransformed into 4-nitrobenzoic acid. nih.gov The HPLC-UV/DAD system allows for both the quantification of the compound based on the peak area and its identification based on the retention time and UV spectrum.

Use in Biochemical Assays and Enzyme Activity Probing of Related Sulfonated Compounds

Sulfonated aromatic compounds, which are structurally related to this compound, are utilized in various biochemical assays, particularly for probing enzyme activities. The presence of both a nitro group and a sulfonate group can create a molecule with specific electronic and steric properties suitable for interacting with enzyme active sites.

A key example of a related sulfonated compound is potassium 4-nitro-2-sulfonatobenzoate. This compound and similar structures are employed to investigate biochemical pathways and interactions. Their utility often stems from their ability to act as enzyme inhibitors, providing valuable insights into enzyme mechanisms, which is a critical aspect of drug development and understanding metabolic processes. The functional groups, the nitro and sulfo groups, can engage in various chemical reactions, including nucleophilic substitution and redox reactions, and can form complexes with metal ions, all of which influence their biological activity.

Research has demonstrated the use of sulfonated compounds in studying dioxygenase enzymes. For instance, catechol-4-sulfonate, a sulfonated aromatic compound, is used as a substrate to assay the activity of protocatechuate-3,4-dioxygenase (type II enzyme). oup.com The enzymatic cleavage of this substrate can be monitored spectrophotometrically to determine enzyme kinetics. oup.com In some studies, 4-nitrocatechol (B145892) has been used as an inhibitor of dioxygenases during the investigation of the metabolic pathways of sulfonated aromatic compounds. oup.com

Furthermore, the degradation of various environmental pollutants, such as aromatic sulfonate compounds, is studied using enzymes with broad substrate specificity. karger.com Protocatechuate 3,4-dioxygenase, for example, has been shown to oxidize a range of substituted aromatic acids, which can be intermediates in the breakdown of these pollutants. karger.com The activity of such enzymes against different sulfonated and nitrated aromatic substrates provides information on their potential for bioremediation.

In a different application, the well-known Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is used in a classic assay to quantify free thiol groups in biological samples. nih.gov The reaction between a thiol and DTNB produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured to determine the concentration of thiols. nih.govresearchgate.net This assay is fundamental in studying protein structure and function, as it can monitor the redox state of cysteine residues.

The following table provides a summary of related sulfonated and nitroaromatic compounds and their roles in biochemical assays.

| Compound Name | Role in Biochemical Assays |

| Potassium 4-nitro-2-sulfonatobenzoate | Enzyme inhibitor and probe for studying enzyme activities. |

| Catechol-4-sulfonate | Substrate for assaying protocatechuate-3,4-dioxygenase activity. oup.com |

| 4-Nitrocatechol | Inhibitor of dioxygenase enzymes. oup.com |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Reagent for the quantification of free thiol groups (Ellman's reagent). nih.gov |

| 5-Thio-2-nitrobenzoate (TNB) | Product of the reaction between DTNB and thiols, used for colorimetric quantification. nih.gov |

| 2-Nitrobenzoate (B253500) (2-NBA) | Substrate for the enzyme 2-nitroreductase NbaA. nih.gov |

The development of activatable optical probes is another area where the principles of enzyme-substrate interaction, often involving aromatic compounds, are applied. nih.gov These probes are designed to exhibit a change in their fluorescent properties upon interaction with a specific enzyme, allowing for sensitive detection of its activity. nih.gov

Environmental Degradation and Biotransformation Studies of 4 Nitrobenzoate

Microbial Biodegradation Pathways

The microbial breakdown of 4-nitrobenzoate (B1230335) predominantly proceeds through reductive pathways that target the nitro group, often as the initial step in a larger aerobic degradation sequence. nih.govmdpi.com

The initial step in the bacterial degradation of 4-nitrobenzoate typically involves the reduction of the nitro moiety. mdpi.comnih.gov This transformation is a thermodynamically favorable reaction. oup.com In many characterized pathways, the nitro group is not completely reduced to an amino group in one step. Instead, a partial reduction occurs, forming 4-hydroxylaminobenzoate. oup.comnih.gov This reductive step is considered the sole observed mechanism for the bacterial degradation of 4-nitrobenzoate. mdpi.com While the complete reduction of the nitro group to an amino group to form 4-aminobenzoate (B8803810) is a known reaction, it is not always the primary productive metabolic route in many potent degrading strains. oup.comosdd.net

Following the initial reduction, the subsequent steps of 4-nitrobenzoate degradation typically occur under aerobic conditions. A novel aerobic degradation pathway has been identified in Comamonas acidovorans NBA-10. microbiologyresearch.orgmicrobiologyresearch.org In this pathway, 4-nitrobenzoate is first reduced to 4-hydroxylaminobenzoate via a 4-nitrosobenzoate intermediate. microbiologyresearch.orgnih.gov The 4-hydroxylaminobenzoate is then converted to protocatechuate (3,4-dihydroxybenzoate). microbiologyresearch.orgmicrobiologyresearch.org A key feature of this novel pathway is that it proceeds without the formation of 4-aminobenzoate or 4-hydroxybenzoate (B8730719) as intermediates. microbiologyresearch.orgnih.gov The resulting protocatechuate enters central metabolic pathways and is further broken down through ring cleavage, often via the β-ketoadipate pathway or a meta-cleavage pathway, depending on the bacterial strain. nih.govasm.org

Several key metabolites have been consistently identified during the biodegradation of 4-nitrobenzoate, confirming the proposed pathways.

4-hydroxylaminobenzoate : This compound is a central intermediate in the primary degradation pathway for numerous bacteria. oup.comnih.gov Its formation from 4-nitrobenzoate is catalyzed by a reductase enzyme. nih.govmicrobiologyresearch.org It is subsequently converted by a lyase into protocatechuate. nih.govfrontiersin.org

4-aminobenzoate : While some bacteria can metabolize 4-aminobenzoate, it is often not an intermediate in the main degradation pathway for 4-nitrobenzoate. oup.commicrobiologyresearch.org In some cases, it may be formed in trace amounts or as a dead-end product. oup.com However, some strains, like Burkholderia cepacia PB4, have demonstrated the ability to degrade both 4-nitrobenzoate and 4-aminobenzoate simultaneously. nih.govsigmaaldrich.com